molecular formula C6H8BrNO2 B8495873 N-(2-bromoacetyl)cyclopropanecarboxamide

N-(2-bromoacetyl)cyclopropanecarboxamide

Cat. No.: B8495873
M. Wt: 206.04 g/mol
InChI Key: OHBVANZDLRWERZ-UHFFFAOYSA-N
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Description

N-(2-bromoacetyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C6H8BrNO2 and its molecular weight is 206.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

N-(2-bromoacetyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Characteristics

Molecular Formula : C6_{6}H8_{8}BrN1_{1}O2_{2}
Molecular Weight : 202.04 g/mol
Structure : The compound features a cyclopropane ring, which contributes to its rigidity and unique reactivity due to the presence of both a bromoacetyl group and a carboxamide functional group.

Pharmaceutical Applications

This compound exhibits significant biological activity, particularly in antifungal research. Preliminary studies indicate its potential to inhibit fungal growth, possibly through interactions with specific enzymes or receptors involved in fungal metabolism. Understanding these interactions is essential for optimizing its efficacy as a therapeutic agent.

Table 1: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AntifungalInhibition of fungal metabolism through enzyme interaction
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Structure-Activity Relationship Studies

The structural uniqueness of this compound allows for comparative studies with similar compounds. For instance, derivatives like N-(3-bromoacetyl)cyclopropanecarboxamide and N-(2-chloroacetyl)cyclopropanecarboxamide can provide insights into how variations in halogen substitution affect biological activity.

Table 2: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(3-bromoacetyl)cyclopropanecarboxamideCyclopropane structure with different bromo positionPotentially different biological activity
N-(2-chloroacetyl)cyclopropanecarboxamideChlorine instead of bromineVarying reactivity and biological profile
N-(2-fluoroacetyl)cyclopropanecarboxamideFluorine substitutionIncreased lipophilicity may enhance membrane penetration

Mechanistic Studies

Research into the mechanisms by which this compound exerts its effects is ongoing. Initial findings suggest that it may interact with cellular pathways related to apoptosis and inflammation . This highlights its potential utility in developing new therapeutic strategies.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Antifungal Activity : A study demonstrated that this compound significantly inhibited the growth of Candida species, suggesting its potential as an antifungal agent.
  • Anticancer Properties : Research indicated that derivatives of this compound could reduce proliferation rates in various cancer cell lines, including breast cancer cells, by inducing apoptosis .

Properties

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

N-(2-bromoacetyl)cyclopropanecarboxamide

InChI

InChI=1S/C6H8BrNO2/c7-3-5(9)8-6(10)4-1-2-4/h4H,1-3H2,(H,8,9,10)

InChI Key

OHBVANZDLRWERZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropanecarboxamide (58.7 g, 690 mmol) in 1,4-Dioxane (1600 ml) was added 2-bromoacetyl bromide (59.9 ml, 690 mmol) at room temperature and stirred for 4 h at 60° C. The reaction mixture was concentrated to dryness. The residue was dissolved in EtOAc and carefully washed with satd. NaHCO3, water then with brine solution, dried over Na2SO4 and concentrated to get N-(2-bromoacetyl)cyclopropanecarboxamide (138 g, 670 mmol, 97% yield) as an off white solid. This material was used without purification. ESI-MS:m/z 208.0 (M+2H)+.
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
59.9 mL
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One

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